molecular formula C15H10FNO2 B123712 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile CAS No. 260371-16-2

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile

Cat. No. B123712
M. Wt: 255.24 g/mol
InChI Key: GDOCLIOVHKLEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288569B2

Procedure details

1048 g of a 10% solution of 4-fluorophenylmagnesium bromide in tetrahydrofuran are added to a suspension of 60.0 g of 5-cyanophthalide in 390 ml of 1,2-dimethoxyethane at −10° C. within three hours. After stirring for 30 minutes at −10° C., the cold reaction mixture is poured into 1 L of aqueous NH4Cl (180 g in 1000 ml of water, 20° C.) in about 5 minutes. The layers are separated and the aqueous layer is extracted with 300 ml of tetrahydrofuran. The organic layers are combined and volatiles are removed under reduced pressure at 45° C. The residue is dissolved in a mixture of 1000 mL of CH2Cl2 and 200 ml of water containing 2.5 g of sodium carbonate (pH of 9). The layers are separated and the organic phase is dried with 40 g of sodium carbonate. The dry CH2Cl2 solution is treated with 6 g of charcoal, stirred for 10 minutes and the charcoal is removed by filtration. The filter cake is washed with 50 mL of CH2Cl2. Filtrate and washing liquid are combined and the solvent is removed under reduced pressure. 300 mL of diisopropylether are added to the residue. After stirring for 1 hour at 22° C. the crystal suspension is cooled to 0° C. and stirred for another two hours, then cooled to −10° C. and stirred for 14 hours. The product is isolated by filtration and washed with 40 mL of chilled diisopropylether, 80 mL of a 1:1 mixture of diisopropylether/cyclohexane and 80 mL of cyclohexane. After drying for 3 hours at 50° C. in vacuo 83.0 g (86.2% of theory, purity (HPLC): 99.8 area %) white, crystalline powder of the title compound are obtained (mp. 85° C.).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[C:10]([C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[C:17](=[O:18])[O:16][CH2:15]2)#[N:11].[NH4+].[Cl-]>O1CCCC1.COCCOC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]([C:19]2[CH:20]=[CH:21][C:12]([C:10]#[N:11])=[CH:13][C:14]=2[CH2:15][OH:16])=[O:18])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[Mg]Br
Name
Quantity
60 g
Type
reactant
Smiles
C(#N)C=1C=C2COC(=O)C2=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
390 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cold reaction mixture
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with 300 ml of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
volatiles are removed under reduced pressure at 45° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a mixture of 1000 mL of CH2Cl2 and 200 ml of water containing 2.5 g of sodium carbonate (pH of 9)
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with 40 g of sodium carbonate
ADDITION
Type
ADDITION
Details
The dry CH2Cl2 solution is treated with 6 g of charcoal
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the charcoal is removed by filtration
WASH
Type
WASH
Details
The filter cake is washed with 50 mL of CH2Cl2
WASH
Type
WASH
Details
Filtrate and washing liquid
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
300 mL of diisopropylether are added to the residue
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at 22° C. the crystal suspension
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for another two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C.
STIRRING
Type
STIRRING
Details
stirred for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration
WASH
Type
WASH
Details
washed with 40 mL of chilled diisopropylether, 80 mL of a 1:1 mixture of diisopropylether/cyclohexane and 80 mL of cyclohexane
CUSTOM
Type
CUSTOM
Details
After drying for 3 hours at 50° C. in vacuo 83.0 g (86.2% of theory, purity (HPLC): 99.8 area %) white
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=C(C=C(C#N)C=C2)CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.